molecular formula C15H20ClNO B1437315 [(2-Butoxy-1-naphthyl)methyl]amine hydrochloride CAS No. 1201633-62-6

[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride

Cat. No. B1437315
M. Wt: 265.78 g/mol
InChI Key: NAZNILQODRXFAJ-UHFFFAOYSA-N
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Description

“[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C15H20ClNO . It has a molecular weight of 265.78 . This compound is used in scientific research and its unique properties make it suitable for various applications, including drug synthesis, organic chemistry, and material.


Molecular Structure Analysis

The InChI code for “[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride” is 1S/C15H19NO.ClH/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16;/h4-9H,2-3,10-11,16H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride” include its molecular weight (265.78) and its molecular formula (C15H20ClNO) .

Scientific Research Applications

1. Regenerative Labeling of Saccharides

[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride has been utilized in the development of a simple method for regenerative labeling of saccharides. This method employs (naphth-2-ylmethoxy)amine or N-methyl-(naphth-2-ylmethoxy)amine for optically responsive labeling, facilitating the separation of labeled saccharides. The labeled saccharides can be reverted to their original form through a one-pot hydrogenolysis–hydrolysis process, indicating the significance of the naphthylmethyl group in this reaction (Wen, Hsu, Chen, & Fang, 2013).

2. Synthesis of Phosphoramidite Ligands

In the field of organic synthesis, [(2-Butoxy-1-naphthyl)methyl]amine hydrochloride has been applied in the scalable synthesis protocols for phosphoramidite (Feringa) ligands. These ligands are important in asymmetric catalysis and are synthesized using a variety of starting materials including naphthyl derivatives (Smith, Mans, RajanBabu, Denmark, & Nguyen, 2008).

3. Histochemical Techniques for Tissue Oxidase Demonstration

The compound is used in histochemical techniques for the demonstration of tissue oxidase. Complex naphthols and methylene compounds, which are derivatives of [(2-Butoxy-1-naphthyl)methyl]amine hydrochloride, have been found useful as new reagents in this context (Burstone, 1959).

4. Study of Carcinogenicity of Aminofluorenols

This chemical has been used in studies evaluating the carcinogenicity of aminofluorenols. These studies involve implanting the hydrochlorides of various fluorenol derivatives into the urinary bladders of mice, providing insights into the stability and interaction of these compounds within a biological system (Irving, Gutmann, & Larson, 1963).

5. Chiral Derivatizing Agent

The compound has been used as a chiral derivatizing agent in the synthesis of specific organic compounds. Its properties allow for the determination of the optical purity of other organic amines, demonstrating its utility in analytical chemistry (Shizuma et al., 2000).

properties

IUPAC Name

(2-butoxynaphthalen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c1-2-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16;/h4-9H,2-3,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNILQODRXFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=CC=CC=C2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657977
Record name 1-(2-Butoxynaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride

CAS RN

1201633-62-6
Record name 1-Naphthalenemethanamine, 2-butoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201633-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Butoxynaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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